MFCD07656494
Description
However, based on analogous compounds discussed in the literature (e.g., CAS 1046861-20-4 and CAS 56469-02-4), it can be inferred that MFCD07656494 likely belongs to a class of organoboronic acids or heterocyclic derivatives with applications in catalysis, medicinal chemistry, or materials science . Such compounds often exhibit unique electronic properties due to their hybrid bonding (e.g., boron-carbon interactions) and are frequently utilized in Suzuki-Miyaura cross-coupling reactions or as ligands in transition metal catalysis .
Key inferred properties of this compound:
Properties
IUPAC Name |
5-methyl-3-[(2-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-3-4-6-11(9)7-19-8-18-15-12(16(19)21)10(2)13(22-15)14(17)20/h3-6,8H,7H2,1-2H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBTWKZOZKNDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD07656494 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of steps that include the formation of key intermediates and the use of catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, which allow for better control of reaction conditions and increased production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: MFCD07656494 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
MFCD07656494 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a tool for understanding disease mechanisms. In industry, the compound’s unique properties make it useful in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of MFCD07656494 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD07656494 with two structurally and functionally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4).
Table 1: Structural and Functional Comparison
Key Differences:
Structural Complexity: this compound and (3-Bromo-5-chlorophenyl)boronic acid share halogenated aromatic rings and boronic acid groups, enabling their use in cross-coupling reactions. However, the latter’s bromine and chlorine substituents enhance electrophilic reactivity, making it more suitable for Pd-catalyzed transformations . In contrast, 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one lacks a boronic acid group but features a fused heterocyclic ring system, favoring hydrogen bonding and π-π stacking in biological systems .
Synthetic Accessibility: this compound likely requires palladium-based catalysts (e.g., PdCl₂(dppf)) for synthesis, similar to CAS 1046861-20-4 . CAS 56469-02-4 is synthesized via alkylation or hydroxylation of dihydroisoquinolinones under mild conditions (e.g., K₂CO₃ in DMF), highlighting its lower synthetic complexity .
The hydroxyisoquinolinone scaffold (CAS 56469-02-4) shows superior BBB permeability (Log Kp = -6.21 cm/s) and is explored in CNS drug development .
Research Findings and Limitations
Catalytic Performance:
- This compound’s boronic acid group facilitates transmetalation in Suzuki reactions, but its halogen substituents may sterically hinder catalytic activity compared to simpler boronic acids .
- CAS 56469-02-4’s hydroxy group enhances metal coordination in asymmetric catalysis, though its non-planar structure reduces substrate scope .
Pharmacological Potential:
- Both this compound and CAS 1046861-20-4 show moderate GI absorption (Bioavailability Score = 0.55) but require structural optimization for therapeutic use .
Limitations:
- Limited experimental data for this compound necessitates reliance on computational predictions (e.g., LogP, solubility) .
- Comparative studies on toxicity and long-term stability are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
